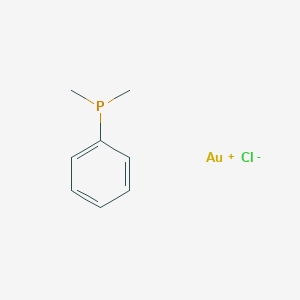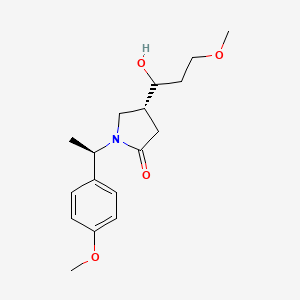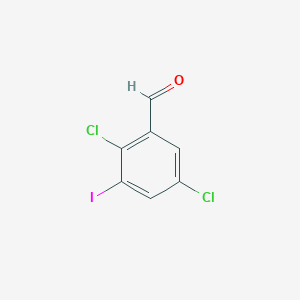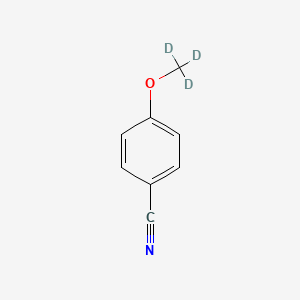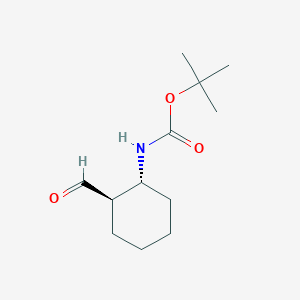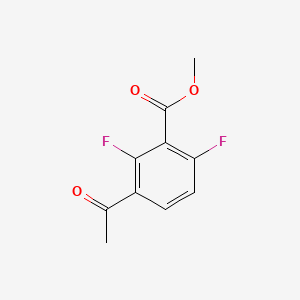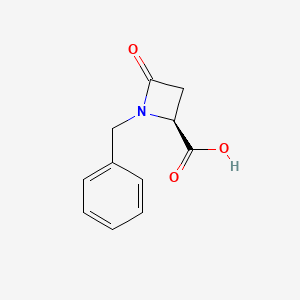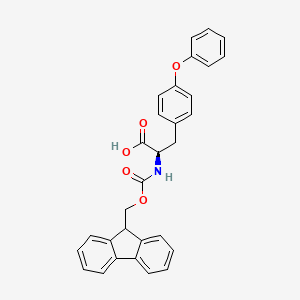![molecular formula C23H26Cl2N4O2 B14024456 1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,2’-Diaminodiphenyl Sulfide typically involves the reduction of 2-nitrodiphenyl sulfide. One common method uses hydrogen as a reducing agent in the presence of an organic solvent and a sulfide poisoning-resistant catalyst. The reaction is carried out at normal temperature under pressure conditions ranging from ordinary pressure to 1 MPa for 2 to 4 hours. After the reaction, the products are filtered, and the filtrate is subjected to reduced pressure distillation to remove the organic solvent, yielding 2,2’-Diaminodiphenyl Sulfide .
Analyse Chemischer Reaktionen
2,2’-Diaminodiphenyl Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, metal catalysts, and organic solvents. For example, the reduction of 2-nitrodiphenyl sulfide to 2,2’-Diaminodiphenyl Sulfide can be achieved using hydrogen and a nickel catalyst. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-Diaminodiphenyl Sulfide is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. It has been studied for its potential as a noncarcinogenic replacement for certain resin hardeners. Additionally, it is used in the manufacturing of self-healing polyimide-urea copolymers, which have good electric insulation and heat resistance properties .
Wirkmechanismus
The mechanism of action of 2,2’-Diaminodiphenyl Sulfide involves its interaction with molecular targets and pathways in various applications. For instance, in the context of resin hardeners, it acts as a cross-linking agent, enhancing the mechanical properties of the resin. The specific molecular targets and pathways depend on the application and the chemical environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,2’-Diaminodiphenyl Sulfide can be compared with other similar compounds, such as 2,2’-Diaminodiphenyl Disulfide, 4,4’-Diaminodiphenyl Sulfide, and 2-Aminophenyl Disulfide. These compounds share similar structural features but differ in their chemical properties and applications. For example, 4,4’-Diaminodiphenyl Sulfide is used in different industrial applications due to its distinct chemical reactivity and stability .
Conclusion
2,2’-Diaminodiphenyl Sulfide is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties and reactivity make it a valuable intermediate in various industrial processes. Continued research into its synthesis, reactions, and applications will further enhance its utility in scientific and industrial fields.
Eigenschaften
Molekularformel |
C23H26Cl2N4O2 |
|---|---|
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
1-[1-(7-chloro-3-ethyl-4-oxoquinazolin-2-yl)propyl]-3-(3-chlorophenyl)-1-propylurea |
InChI |
InChI=1S/C23H26Cl2N4O2/c1-4-12-29(23(31)26-17-9-7-8-15(24)13-17)20(5-2)21-27-19-14-16(25)10-11-18(19)22(30)28(21)6-3/h7-11,13-14,20H,4-6,12H2,1-3H3,(H,26,31) |
InChI-Schlüssel |
FYNTWOYQGCUHQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C(CC)C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC)C(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


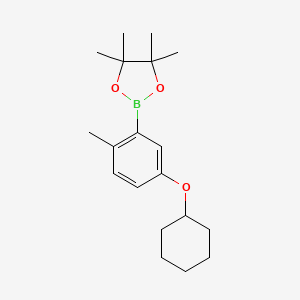
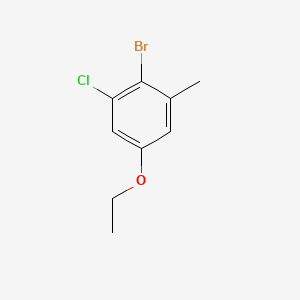
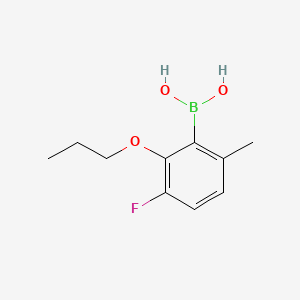

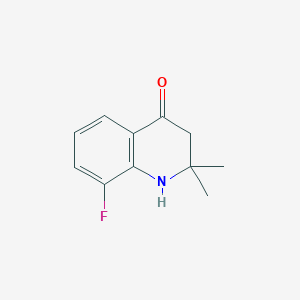
![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
